2-{3-Nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}quinoxaline
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Overview
Description
2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline moiety linked to a phenoxyphenyl group, which is further substituted with a nitro group, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE typically involves multi-step organic reactions. One common approach is the condensation reaction between ortho-phenylenediamine and a dicarbonyl compound to form the quinoxaline core The nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Green chemistry principles, such as the use of less hazardous solvents and catalysts, are also applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinoxaline ring can undergo reduction reactions to form dihydroquinoxaline derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Dihydroquinoxaline derivatives: Formed by the reduction of the quinoxaline ring.
Substituted phenoxy derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage, leading to cell death. The quinoxaline moiety can intercalate into DNA, disrupting its structure and function. These interactions make it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Pyridazine: A related compound with a different ring structure but similar reactivity.
Uniqueness
2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE is unique due to its complex structure, which combines the quinoxaline core with a phenoxyphenyl group and a nitro substituent. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C28H17N5O3 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[4-(2-nitro-4-quinoxalin-2-ylphenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C28H17N5O3/c34-33(35)27-15-19(26-17-30-22-6-2-4-8-24(22)32-26)11-14-28(27)36-20-12-9-18(10-13-20)25-16-29-21-5-1-3-7-23(21)31-25/h1-17H |
InChI Key |
UKRMWWXHRORZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)C5=NC6=CC=CC=C6N=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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